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Compound of Interest

Compound Name: 4,4-Dimethyloctane

Cat. No.: B095178

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4,4-Dimethyloctane

and its structural isomers. The information presented is intended to aid in the identification and
differentiation of these closely related non-polar compounds through mass spectrometry (MS),

Carbon-13 Nuclear Magnetic Resonance (33C-NMR), and Proton Nuclear Magnetic Resonance
(*H-NMR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 4,4-Dimethyloctane and a
selection of its isomers. This data has been compiled from various reputable spectral
databases.

Mass Spectrometry (MS) Data

The electron ionization mass spectra of these isomers are characterized by extensive
fragmentation, often resulting in a weak or absent molecular ion peak (M*). The base peak and
other significant fragments are crucial for distinguishing between the isomers.
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Compound

Molecular Weight (

Base Peak (m/z)

Key Fragment lons

g/mol ) (m/z)
4,4-Dimethyloctane 142.28 57 41,71, 85
2,2-Dimethyloctane 142.28 57 41, 43,71, 85
3,3-Dimethyloctane 142.28 57 41, 43,71, 85
4,5-Dimethyloctane 142.28 43 57,71, 85
2,6-Dimethyloctane 142.28 43 57,71, 85

Nuclear Magnetic Resonance (NMR) Data

Chemical shifts in tH-NMR and 3C-NMR spectra are highly sensitive to the local electronic

environment of the nuclei, providing a detailed fingerprint of the molecular structure. The data

presented below is typically referenced to tetramethylsilane (TMS) at 0 ppm.

13C-NMR Chemical Shifts (ppm)
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Methy
Comp |
ound Carbo
ns

4.4-
Dimet

14.2 23.4 39.0 33.1 39.0 23.4 14.2 - 29.1
hyloct

ane

2,2-
Dimet

295 32.2 44.5 24.0 26.8 32.2 23.0 14.2 295
hyloct

ane

3,3-
Dimet

14.3 26.8 345 42.1 26.8 32.2 23.0 14.2 29.5
hyloct

ane

4,5-

Dimet 19.5,
14.2 23.2 34.5 37.0 37.0 34.5 23.2 14.2

hyloct 14.8

ane

2,6-
Dimet

22.7 28.1 39.2 25.0 39.2 28.1 22.7 - 19.8
hyloct

ane

1H-NMR Chemical Shifts (ppm)
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Compound -CHs (Methyl) -CHz2- (Methylene) -CH- (Methine)
) ~0.8-0.9 (t, 6H), ~0.8
4,4-Dimethyloctane ~1.2-1.3 (m, 8H)
(s, 6H)

~0.8-0.9 (t, 3H), ~0.85

2,2-Dimethyloctane ~1.2-1.3 (m, 10H)
(s, 9H)
, ~0.8-0.9 (t, 6H), ~0.8
3,3-Dimethyloctane ~1.2-1.3 (m, 8H)
(s, 6H)
4,5-Dimethyloctane ~0.8-0.9 (m, 12H) ~1.2-1.4 (m, 8H) ~1.5 (m, 2H)
2,6-Dimethyloctane ~0.8-0.9 (m, 12H) ~1.1-1.4 (m, 8H) ~1.5 (m, 2H)

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The
presented data are approximate values for comparison.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific parameters may need to be optimized for the instrument in use.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute the alkane sample in a volatile organic solvent such as hexane or
dichloromethane to a concentration of approximately 1 mg/mL.

e GC Column: Use a non-polar capillary column, such as a 5% phenyl methylpolysiloxane
(e.g., HP-5ms or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25
pm film thickness.[1]

« Injection: Inject 1 pL of the prepared sample into the GC inlet, which is typically heated to
250-280°C. A splitless or split injection can be used depending on the sample concentration.

» Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1-1.5
mL/min.
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Oven Temperature Program: A typical temperature program starts at a low temperature (e.g.,
40-60°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C at
a rate of 5-10°C/min.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at a
standard energy of 70 eV. The mass range is typically scanned from m/z 35 to 500. The ion
source and transfer line temperatures are maintained at approximately 230°C and 280°C,
respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the liquid alkane sample in approximately 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs3) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

'H-NMR Spectroscopy:
o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.
BC-NMR Spectroscopy:
o Acquire the spectrum on the same instrument.

o A proton-decoupled experiment is typically performed to simplify the spectrum to single
lines for each unique carbon.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A higher sample
concentration may also be beneficial.

Logical Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The following diagram illustrates a typical workflow for the identification and cross-referencing
of an unknown alkane sample using the spectroscopic techniques discussed.

Workflow for Alkane Identification
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Caption: Workflow for Alkane Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Cross-Reference Guide: 4,4-
Dimethyloctane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095178#cross-referencing-spectroscopic-data-of-4-4-
dimethyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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